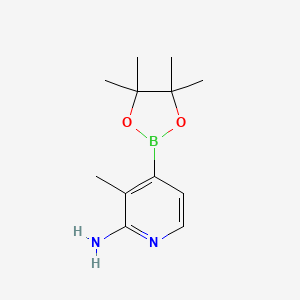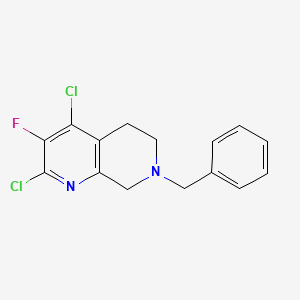
Ethyl (6-bromo-1,3-benzothiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(6-bromo-2-benzothiazolyl)carbamate is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an ethyl carbamate group attached to the nitrogen atom of the benzothiazole ring, which also has a bromine atom at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(6-bromo-2-benzothiazolyl)carbamate typically involves the reaction of 6-bromo-2-aminobenzothiazole with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of ethyl N-(6-bromo-2-benzothiazolyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(6-bromo-2-benzothiazolyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrobenzothiazoles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and ethyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Hydrolysis: Acidic conditions (HCl, H₂SO₄) or basic conditions (NaOH, KOH) are used.
Major Products Formed
Substitution: Formation of substituted benzothiazoles.
Oxidation: Formation of benzothiazole sulfoxides or sulfones.
Reduction: Formation of dihydrobenzothiazoles.
Hydrolysis: Formation of 6-bromo-2-aminobenzothiazole and ethyl alcohol.
Aplicaciones Científicas De Investigación
Ethyl N-(6-bromo-2-benzothiazolyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of ethyl N-(6-bromo-2-benzothiazolyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. For example, it may inhibit enzymes involved in cell division, leading to antiproliferative effects. The bromine atom and the benzothiazole ring play crucial roles in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Ethyl N-(6-bromo-2-benzothiazolyl)carbamate can be compared with other benzothiazole derivatives:
6-Bromo-2-chlorobenzothiazole: Similar structure but with a chlorine atom instead of the carbamate group. It has different reactivity and applications.
2-Aminobenzothiazole: Lacks the bromine and carbamate groups, making it less reactive and with different biological activities.
Benzothiazole: The parent compound without any substituents, used as a starting material for various derivatives.
The uniqueness of ethyl N-(6-bromo-2-benzothiazolyl)carbamate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.
Propiedades
Fórmula molecular |
C10H9BrN2O2S |
|---|---|
Peso molecular |
301.16 g/mol |
Nombre IUPAC |
ethyl N-(6-bromo-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C10H9BrN2O2S/c1-2-15-10(14)13-9-12-7-4-3-6(11)5-8(7)16-9/h3-5H,2H2,1H3,(H,12,13,14) |
Clave InChI |
KCAFKDWDQKJQDD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[1-(Trifluoromethyl)vinyl]benzonitrile](/img/structure/B13923289.png)

![2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile](/img/structure/B13923292.png)







![Ethyl 6-bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-1-acetate](/img/structure/B13923344.png)
![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B13923354.png)
